3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one
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Overview
Description
3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one is a heterocyclic compound with a unique structure that combines pyrazole and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives, while reduction may produce pyrazole derivatives.
Scientific Research Applications
3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a fused heterocyclic ring system.
Uniqueness
3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one is unique due to its specific ring structure and the presence of both pyrazole and oxazepine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
72499-51-5 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3,7-dimethyl-2,4,7,8-tetrahydropyrazolo[4,3-d][1,3]oxazepin-5-one |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6-7(5(2)10-11-6)9-8(12)13-4/h4H,3H2,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
VSYRZLGAIXLZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NNC(=C2NC(=O)O1)C |
Origin of Product |
United States |
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